molecular formula C9H6INO B2962450 7-Iodo-1H-indole-3-carbaldehyde CAS No. 123020-22-4

7-Iodo-1H-indole-3-carbaldehyde

Cat. No.: B2962450
CAS No.: 123020-22-4
M. Wt: 271.057
InChI Key: WHGDHUAKWNEPJU-UHFFFAOYSA-N
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Description

7-Iodo-1H-indole-3-carbaldehyde is a derivative of Indole-3-carbaldehyde . Indole-3-carbaldehyde, also known as indole-3-aldehyde and 3-formylindole, is a metabolite of dietary L-tryptophan which is synthesized by human gastrointestinal bacteria . It is a biologically active metabolite which acts as a receptor agonist at the aryl hydrocarbon receptor in intestinal immune cells .


Synthesis Analysis

1H-Indole-3-carbaldehyde and its derivatives are essential and efficient chemical precursors for generating biologically active structures . Multicomponent reactions (MCRs) offer access to complex molecules . This method decreases the deployment of solvents and energy essential for the purification of intermediates . In contrast to classical stepwise synthesis, MCRs are generally high-yielding, operationally friendly, time- and cost-effective .


Chemical Reactions Analysis

Indole-3-carbaldehyde has reactivity typical of aromatic aldehydes. It can easily be oxidized to indole-3-carboxylic acid . It condenses with nitromethane in a Henry reaction to give 3-nitrovinyl indole .

Scientific Research Applications

Gold-Catalyzed Cycloisomerizations

Research by Kothandaraman et al. (2011) presents a method to prepare 1H-indole-2-carbaldehydes using gold(I)-catalyzed cycloisomerization, which demonstrates the utility of indole derivatives in synthesizing complex molecules with potential pharmacological activities. The method highlights the operational simplicity and efficiency across a variety of substrates, offering insights into the versatile synthetic applications of indole derivatives including potentially those similar to 7-Iodo-1H-indole-3-carbaldehyde (Kothandaraman, Mothe, Toh, & Chan, 2011).

Synthesis of Indole Derivatives

Gribble et al. (2002) and others have explored the synthesis of indole derivatives, demonstrating the chemical versatility and potential for creating biologically active compounds. For instance, the synthesis of 4-(phenylsulfonyl)-4H-furo[3,4-b]indoles from indole carbaldehydes showcases the adaptability of indole derivatives in synthesizing structurally complex and potentially bioactive molecules (Gribble, Jiang, & Liu, 2002).

Palladium-Catalyzed Reactions

The work by Cacchi and Fabrizi (2005) on the synthesis and functionalization of indoles through palladium-catalyzed reactions further underscores the importance of indole derivatives in medicinal chemistry. These reactions allow for the efficient creation of complex molecules with a wide range of potential pharmaceutical applications, suggesting similar possibilities for compounds like this compound (Cacchi & Fabrizi, 2005).

Nanocatalysed Synthetic Routes

Madan (2020) reports on the green and sustainable nanocatalysed synthetic routes for Knoevenagel condensation involving indole-3-carbaldehyde. This research highlights the environmental and economic benefits of utilizing indole derivatives in organic synthesis, potentially extending to the synthesis and application of this compound derivatives (Madan, 2020).

Tyrosinase Inhibitors from Fungi

Shimizu et al. (2003) discovered indole-3-carbaldehyde as a tyrosinase inhibitor from fungus, indicating the potential of indole derivatives in developing treatments for conditions related to melanin production, such as hyperpigmentation. This suggests that structurally related compounds like this compound could be explored for similar biological activities (Shimizu, Geng, Hashiguchi, Suhara, Fukunaga, Yasutake, Kondo, Tsutsui, & Sato, 2003).

Future Directions

The recent applications of 1H-indole-3-carbaldehyde in inherently sustainable multicomponent reactions provide an overview of the field that awaits further exploitation in the assembly of pharmaceutically interesting scaffolds . The benefits of using MCRs in synthesis could be categorized into three categories . The first advantage is that MCRs are entirely subject to spontaneous synthesis because a simple reaction vessel is used instead of complex equipment, and no intermediates need to be separated . Second, MCRs are more convergent than uni- and bimolecular reactions . Additionally, this strategy can increase the variety of existing bond-building methods and enhance the levels of chemo-, stereo-, and regioselectivity aspects .

Properties

IUPAC Name

7-iodo-1H-indole-3-carbaldehyde
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H6INO/c10-8-3-1-2-7-6(5-12)4-11-9(7)8/h1-5,11H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WHGDHUAKWNEPJU-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC2=C(C(=C1)I)NC=C2C=O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H6INO
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

271.05 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

123020-22-4
Record name 123020-22-4
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